molecular formula C10H19BrOSi B3045630 Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 110796-98-0

Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B3045630
CAS No.: 110796-98-0
M. Wt: 263.25 g/mol
InChI Key: GELGMOVVQFFDES-UHFFFAOYSA-N
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Description

Silane, (4-bromo-2-butynyl)oxydimethyl- (CAS: 91202-71-0) is a brominated organosilicon compound with the molecular formula C₁₀H₂₁BrOSi and a molecular weight of 265.266 g/mol . The (E)-isomer configuration indicates a specific spatial arrangement of substituents around the double bond in the butynyl chain. This compound features:

  • A tert-butyldimethylsilyl (tBDMS) group, a sterically bulky protecting group widely used in organic synthesis.
  • A 4-bromo-2-butynyloxy moiety, combining a triple bond (alkyne) and a bromine atom, which confers reactivity in cross-coupling and polymerization reactions.

Its structural uniqueness lies in the juxtaposition of the electron-withdrawing bromine atom and the electron-rich alkyne, making it valuable in catalytic applications and functional material synthesis.

Properties

IUPAC Name

4-bromobut-2-ynoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELGMOVVQFFDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552623
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110796-98-0
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Conditions

The most straightforward route involves silylation of 4-bromo-2-butyn-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. This method leverages the nucleophilic substitution of the hydroxyl group by the silyl chloride:

$$
\text{4-Bromo-2-butyn-1-ol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{Silane, (4-bromo-2-butynyl)oxydimethyl-} + \text{HCl}
$$

Typical Protocol :

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base: Imidazole (2.5–3.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).
  • Temperature: 0°C to room temperature (20–25°C).
  • Reaction Time: 12–24 hours.
  • Workup: Extraction with ethyl acetate, washing with brine, drying over MgSO₄, and purification via silica gel chromatography (hexane/ethyl acetate gradient).

Yield: 65–78% (depending on solvent and base selection).

Optimization Studies

Base Selection:

  • Imidazole favors faster reaction kinetics due to its superior nucleophilicity, but residual imidazole may complicate purification.
  • DIPEA minimizes side reactions (e.g., alkyne protonation) but requires longer reaction times.

Solvent Effects:

  • THF increases solubility of intermediates but may reduce reaction rates compared to DCM .

Alternative Silylation Strategies

Use of TBDMS Triflate

For sterically hindered alcohols, TBDMS triflate offers enhanced reactivity. This method is particularly useful when traditional silylation fails:

$$
\text{4-Bromo-2-butyn-1-ol} + \text{TBDMSOTf} \xrightarrow{\text{Base}} \text{Product} + \text{Triflate Byproduct}
$$

Protocol :

  • Base: 2,6-Lutidine (2.0 equiv) or DIPEA.
  • Solvent: DCM at −78°C to 0°C.
  • Advantages: Higher functional group tolerance and faster reaction times (2–4 hours).
  • Yield: 70–85%.

Comparative Analysis of Preparation Methods

Parameter TBDMSCl/Imidazole TBDMS Triflate/DIPEA
Reaction Time 12–24 hours 2–4 hours
Yield 65–78% 70–85%
Cost Low High
Purification Ease Moderate Challenging
Scalability Excellent Limited

Key Findings:

  • The TBDMSCl/imidazole method is cost-effective and scalable for industrial applications.
  • TBDMS triflate excels in academic settings where rapid synthesis and high yields are prioritized.

Challenges and Troubleshooting

Byproduct Formation

  • Silanol Derivatives: Trace water leads to hydrolysis of TBDMSCl, forming silanols. This is mitigated by molecular sieves or excess base.
  • Alkyne Isomerization: Prolonged heating may isomerize the 2-butynyl group. Reactions are best conducted below 25°C.

Chemical Reactions Analysis

Silane, (4-bromo-2-butynyl)oxydimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (4-bromo-2-butynyl)oxydimethyl- involves its interaction with specific molecular targets. The bromine atom and the triple bond in the 4-bromo-2-butynyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The silane group can also participate in various reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following compounds share core features (tBDMS group, brominated substituents) but differ in backbone structure:

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
Target Compound (91202-71-0) 4-Bromo-2-butynyloxy chain (alkyne) C₁₀H₂₁BrOSi 265.266 Cross-coupling, polymer precursors
Silane, (4-bromo-2-ethylphenoxy)(1,1-dimethylethyl)dimethyl- (540495-23-6) Aromatic 4-bromo-2-ethylphenoxy group C₁₄H₂₃BrOSi 315.321 Organic electronics, drug intermediates
Silane, (4-bromo-2-ethyl-2-butenyl)oxydimethyl- (848366-58-5) 4-Bromo-2-ethyl-2-butenyloxy (alkene) C₁₂H₂₅BrOSi 293.316 Hydrosilylation, stereoselective synthesis
Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl- (89031-84-5) Shorter 3-bromopropoxy chain C₉H₂₁BrOSi 257.251 Alcohol protection, nucleophilic substitution
Silane, 2-(4-bromophenyl)ethoxydimethyl- (N/A) 4-Bromophenyl ethyl group C₁₄H₂₁BrOSi 317.311 Pharmaceuticals, aromatic coupling reactions

Key Observations :

  • Backbone Flexibility vs. Rigidity : The target compound’s alkyne group (C≡C) introduces rigidity and linearity, contrasting with the aromatic (rigid, planar) or alkene (flexible) backbones in analogs. This affects steric interactions in catalytic processes.
  • Reactivity : The alkyne in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), while brominated alkenes (e.g., CAS 848366-58-5) are more suited for electrophilic additions .
  • Steric Effects: The tBDMS group in all compounds provides steric protection, but bulkier substituents (e.g., ethylphenoxy in CAS 540495-23-6) reduce accessibility in reactions .

Physical and Chemical Properties

Property Target Compound (91202-71-0) Silane (540495-23-6) Silane (848366-58-5) Silane (89031-84-5)
Boiling Point Not reported Not reported Not reported ~345–375°C (predicted)
Density Not reported Not reported Not reported ~1.138 g/cm³ (predicted)
Solubility Likely low in polar solvents Higher lipophilicity due to aromatic group Moderate in hydrocarbons Moderate in THF, DCM
Stability Sensitive to moisture Stable under inert conditions Prone to oxidation (alkene) Hydrolytically stable

Notes:

  • The aromatic analog (CAS 540495-23-6) exhibits enhanced UV absorption due to the phenyl group, enabling analytical tracking .
  • Shorter-chain analogs (e.g., CAS 89031-84-5) are more volatile and easier to handle in solution-phase synthesis .

Biological Activity

Silane, (4-bromo-2-butynyl)oxydimethyl- (CAS Number: 110796-98-0) is a specialized organosilicon compound characterized by its unique molecular structure and reactivity. With the molecular formula C10H19BrOSi, it contains elements such as bromine, silicon, carbon, hydrogen, and oxygen. This compound has garnered interest in various fields, including organic synthesis and biological applications, due to its potential reactivity and ability to modify biomolecules.

The biological activity of Silane, (4-bromo-2-butynyl)oxydimethyl- primarily stems from its structural components. The bromine atom and the triple bond in the 4-bromo-2-butynyl group are significant for its reactivity, allowing it to undergo nucleophilic substitution reactions. This property makes it a valuable tool in biochemical modifications and organic synthesis.

Chemical Reactivity

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form oxides or other derivatives.
  • Reduction : Potentially reduces the bromine atom to hydrogen or other substituents.
  • Substitution : The bromine atom can be replaced with other groups under specific conditions.

These reactions enable its use in modifying biomolecules for research purposes.

Applications in Biological Research

Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in biological research:

  • Modification of Biomolecules : It serves as a reagent for attaching functional groups to proteins or nucleic acids.
  • Synthesis of Complex Molecules : Acts as a building block in organic synthesis, facilitating the creation of complex structures used in pharmaceuticals and biochemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Silane, (4-bromo-2-butynyl)oxydimethyl-, it can be compared with similar silane compounds:

Compound NameStructural DifferencesBiological Activity
Silane, (4-chloro-2-butynyl)oxydimethyl-Chlorine instead of bromineDifferent reactivity due to chlorine's electronegativity
Silane, (4-bromo-2-butynyl)oxydimethyl-Same alkyl groupSimilar applications but varied reaction pathways
Silane, (4-bromo-2-butynyl)oxyethyl-Ethyl group instead of methylAlters physical and chemical properties

This table illustrates how variations in structure can influence the biological activity and application potential of silanes.

Case Study 1: Modification of Proteins

In a study focusing on protein modification, Silane, (4-bromo-2-butynyl)oxydimethyl- was utilized to attach fluorescent tags to proteins. The success of this modification was attributed to the compound's ability to engage in nucleophilic substitution reactions with amino acid side chains. This approach allowed researchers to track protein localization within cells effectively.

Case Study 2: Synthesis of Anticancer Agents

Another research project explored the use of this silane compound in synthesizing novel anticancer agents. By employing its reactive sites for coupling with various bioactive molecules, researchers were able to create compounds that exhibited significant cytotoxicity against cancer cell lines. The findings indicated that the structural features of this silane contributed positively to the bioactivity of the resulting compounds.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 2
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

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